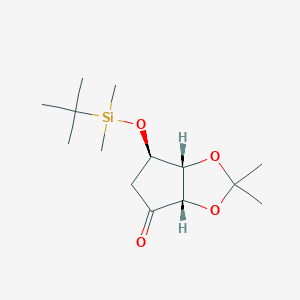
2,3,4-Trioxycyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trioxycyclopentanone is a dioxolane.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2,3,4-Trioxycyclopentanone has the molecular formula C5H8O4 and features a cyclopentanone core with three hydroxyl groups at the 2, 3, and 4 positions. This unique structure contributes to its reactivity and potential applications.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. A study demonstrated that this compound effectively scavenges free radicals, making it a candidate for developing antioxidant therapies.
Case Study:
- Study Focus: Evaluation of antioxidant capacity.
- Findings: The compound showed a dose-dependent increase in radical scavenging activity compared to standard antioxidants.
Antimicrobial Properties
The compound has been explored for its antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes makes it an attractive candidate for developing new antimicrobial agents.
Case Study:
- Study Focus: Antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings: this compound demonstrated significant inhibition zones in bacterial cultures, suggesting potential as a broad-spectrum antimicrobial agent.
Synthesis of Chiral Compounds
This compound serves as a chiral building block in organic synthesis. Its stereochemistry allows for the production of various enantiomerically pure compounds used in pharmaceuticals.
Case Study:
- Study Focus: Synthesis of Sceletium alkaloids.
- Methodology: Utilization of this compound as a precursor in enantioselective synthesis.
- Results: Successful synthesis of complex alkaloid structures with potential therapeutic applications.
Material Science
The compound's unique structure lends itself to applications in material science, particularly in the development of polymers and coatings with enhanced properties.
Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.
Case Study:
- Study Focus: Development of thermally stable polymers.
- Findings: Polymers containing this compound exhibited improved thermal degradation temperatures compared to control samples.
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant and antimicrobial agent | Significant radical scavenging and antimicrobial activity observed |
| Organic Synthesis | Chiral building block for pharmaceuticals | Successful synthesis of complex alkaloids |
| Material Science | Development of thermally stable polymers | Enhanced thermal stability and mechanical properties |
Propiedades
Fórmula molecular |
C14H26O4Si |
|---|---|
Peso molecular |
286.44 g/mol |
Nombre IUPAC |
(3aS,6R,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C14H26O4Si/c1-13(2,3)19(6,7)18-10-8-9(15)11-12(10)17-14(4,5)16-11/h10-12H,8H2,1-7H3/t10-,11-,12+/m1/s1 |
Clave InChI |
KXGMFTLLBZTKAO-UTUOFQBUSA-N |
SMILES |
CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C |
SMILES isomérico |
CC1(O[C@H]2[C@@H](CC(=O)[C@H]2O1)O[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















